

EDP-305: A Technical Overview of a Novel Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Edp-305

Cat. No.: B15573276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) developed by Enanta Pharmaceuticals.[1] It has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these metabolic and cholestatic liver diseases. This document provides a comprehensive technical overview of **EDP-305**, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

EDP-305 is characterized by a steroidal backbone modified with a substituted urea-sulfonamide side chain. This unique structure contributes to its high potency and selectivity for the FXR.

Property	Value	Reference
IUPAC Name	1-(4-tert-Butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea	[1][4]
Molecular Formula	C ₃₆ H ₅₈ N ₂ O ₅ S	[4]
Molar Mass	630.93 g·mol ⁻¹	[1]
CAS Number	1933507-63-1	[4]
SMILES Notation	<chem>CC[C@@H]1[C@@H]2C--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C">C@@HO</chem>	[1]

Mechanism of Action: FXR Agonism

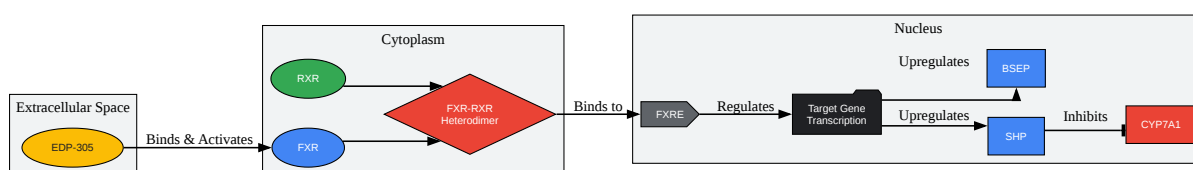
EDP-305 functions as a potent agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver, intestine, and kidneys. Upon activation by **EDP-305**, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key signaling pathways regulated by **EDP-305**-mediated FXR activation include:

- Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid

synthesis.[5] It also increases the expression of the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[5]

- Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism, leading to reduced hepatic steatosis and improved lipid profiles.[2][3]
- Inflammation and Fibrosis: Attenuation of inflammatory and fibrotic pathways in the liver.[2][3]



[Click to download full resolution via product page](#)

Caption: **EDP-305** activates the FXR signaling pathway.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

EDP-305 has demonstrated high potency and selectivity for FXR in various cell-based assays.

Assay System	Parameter	EDP-305	Obeticholic Acid (OCA)	Reference
Chimeric FXR Reporter (CHO cells)	EC ₅₀	Potent (specific value not consistently reported)	-	[5]
Full-Length FXR Reporter (HEK293 cells)	EC ₅₀	8 nM	130 nM	[2][5]
TGR5 Activation Assay	Activity	Minimal	Active	[5]

In Vivo Efficacy in Animal Models

Studies in murine models of NASH have shown that **EDP-305** improves key markers of the disease.

Animal Model	Key Findings	Reference
STAM™ Mouse Model	Reduced NAFLD Activity Score (NAS)	[6]
Diet-Induced NASH (DIN) Mouse Model	Decreased hepatocyte ballooning, attenuated hepatic steatosis and dyslipidemia	[2][3]

Phase II Clinical Trial in NASH Patients

A Phase II, double-blind, placebo-controlled study evaluated the efficacy and safety of **EDP-305** in patients with fibrotic NASH.

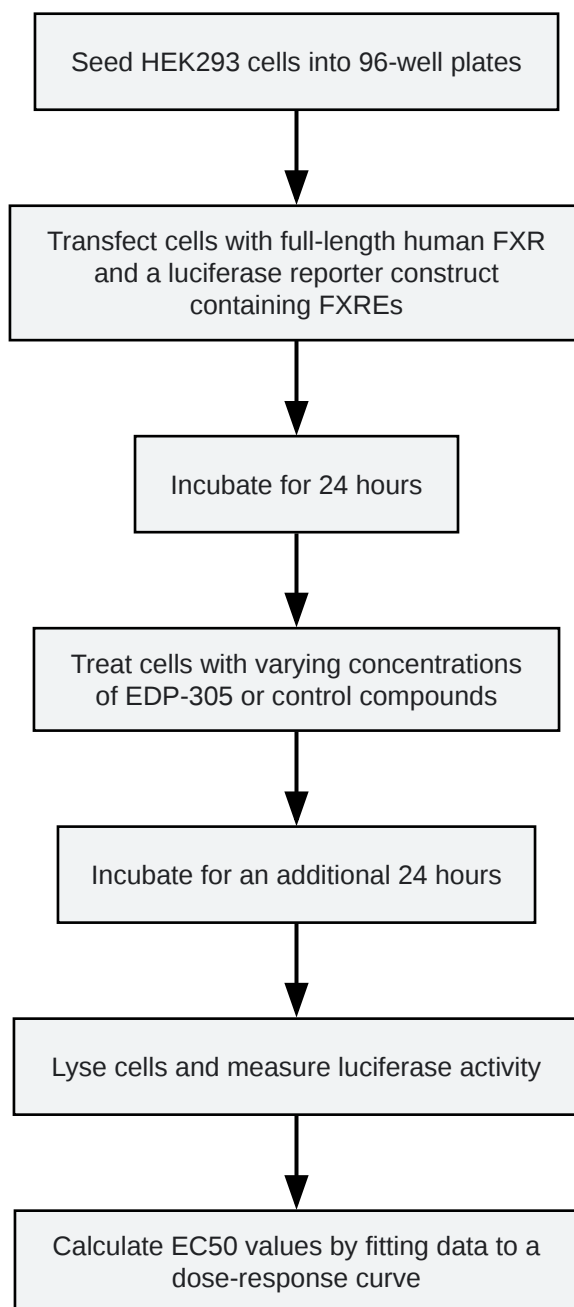
Parameter (Change from Baseline at Week 12)	EDP-305 (2.5 mg)	Placebo	p-value	Reference
Alanine Aminotransferase (ALT)	-27.9 U/L	-15.4 U/L	0.049	[7]
Liver Fat Content (Absolute Reduction)	-7.1%	-2.4%	0.0009	[7]

The most common adverse events reported were pruritus, nausea, vomiting, diarrhea, headache, and dizziness.[\[7\]](#)

Experimental Protocols

FXR Reporter Gene Assay (HEK293 cells)

This protocol outlines the general steps for assessing the potency of FXR agonists like **EDP-305**.



[Click to download full resolution via product page](#)

Caption: Workflow for an FXR reporter gene assay.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.

- **Transfection:** Cells are co-transfected with a plasmid encoding full-length human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Farnesoid X Receptor Response Elements (FXREs).
- **Compound Treatment:** Following a post-transfection incubation period, cells are treated with a range of concentrations of **EDP-305**, a known FXR agonist (e.g., obeticholic acid) as a positive control, and a vehicle control (e.g., DMSO).
- **Luciferase Assay:** After a 24-hour incubation with the compounds, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.[\[2\]](#)[\[5\]](#)
- **Data Analysis:** The luminescence data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC₅₀ value, representing the concentration at which **EDP-305** elicits 50% of its maximal response.[\[2\]](#)

In Vivo Gene Expression Analysis in Mice

This protocol describes the general procedure for evaluating the effect of **EDP-305** on FXR target gene expression in vivo.

Methodology:

- **Animal Dosing:** C57BL/6 mice are administered **EDP-305** or a vehicle control via oral gavage for a specified number of days.[\[5\]](#)
- **Tissue Collection:** At the end of the treatment period, mice are euthanized, and liver and intestinal tissues are collected.
- **RNA Extraction and cDNA Synthesis:** Total RNA is extracted from the collected tissues, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
- **Quantitative Real-Time PCR (qRT-PCR):** The expression levels of FXR target genes (e.g., Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., 18S rRNA) are quantified using qRT-PCR with specific primers.[\[5\]](#)

- Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, with the housekeeping gene used for normalization.[5]

Drug-Drug Interaction Profile

Preclinical studies indicated that CYP3A4 is the primary enzyme involved in the metabolism of **EDP-305**. [8] Clinical studies in healthy volunteers have further characterized its drug-drug interaction potential:

- Coadministration with strong or moderate inhibitors and inducers of CYP3A4 is not recommended.[8]
- Caution is advised when co-administering with substrates of CYP3A4.[8]
- There is a potential for increased exposure of CYP1A2 substrates with a narrow therapeutic index when administered with **EDP-305**. [8]
- The interaction potential with drug transporters is low.[8]

Conclusion

EDP-305 is a highly potent and selective non-bile acid FXR agonist that has shown promise in preclinical models and a Phase II clinical trial for the treatment of NASH. Its ability to modulate key pathways in bile acid and lipid metabolism, coupled with its anti-inflammatory and anti-fibrotic effects, underscores its therapeutic potential. Further clinical development will be necessary to fully establish its efficacy and safety profile for the treatment of chronic liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EDP-305 - Wikipedia [en.wikipedia.org]

- 2. enanta.com [enanta.com]
- 3. Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. Edp-305 | C36H58N2O5S | CID 121428882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of drug-drug interaction potential with EDP-305, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EDP-305: A Technical Overview of a Novel Farnesoid X Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#what-is-the-chemical-structure-of-edp-305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com